molecular formula C9H12N4 B14671027 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole CAS No. 41217-46-3

1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole

Cat. No.: B14671027
CAS No.: 41217-46-3
M. Wt: 176.22 g/mol
InChI Key: NPCCYLGCSLFGJI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. This method is favored due to its straightforward and flexible nature. The reaction conditions often include the use of sodium azide as the inorganic azide source, combined with an ammonium halide additive in dipolar aprotic solvents . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining high product quality. The use of automated systems and advanced monitoring techniques ensures consistent reaction conditions and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological processes. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biomolecules, facilitating its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is unique due to its specific arrangement of methyl and phenyl groups on the tetrazole ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

41217-46-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1,5-dimethyl-4-phenyl-5H-tetrazole

InChI

InChI=1S/C9H12N4/c1-8-12(2)10-11-13(8)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

NPCCYLGCSLFGJI-UHFFFAOYSA-N

Canonical SMILES

CC1N(N=NN1C2=CC=CC=C2)C

Origin of Product

United States

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